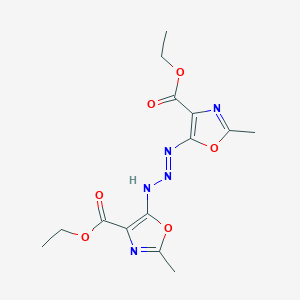
(2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate is a compound belonging to the oxazoline class of chemicals. It has the molecular formula C7H13NO4S and a molecular weight of 207.24 g/mol . This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate typically involves the reaction of 2,4-dimethyl-4,5-dihydrooxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with sodium azide yields the corresponding azide derivative, while reaction with amines produces the corresponding amine derivative.
Applications De Recherche Scientifique
(2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a protecting group for amines.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution process. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures .
Comparaison Avec Des Composés Similaires
Oxazole Derivatives: Compounds such as 2,4-dimethyl-4,5-dihydrooxazole and 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline share structural similarities with (2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate.
Methanesulfonate Esters: Other methanesulfonate esters like methyl methanesulfonate and ethyl methanesulfonate also exhibit similar reactivity patterns.
Uniqueness: The uniqueness of this compound lies in its combination of the oxazoline ring and the methanesulfonate group, which provides distinct reactivity and versatility in organic synthesis
Propriétés
Formule moléculaire |
C7H13NO4S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
(2,4-dimethyl-5H-1,3-oxazol-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H13NO4S/c1-6-8-7(2,4-11-6)5-12-13(3,9)10/h4-5H2,1-3H3 |
Clé InChI |
GISWSXWAIMSJEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(CO1)(C)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


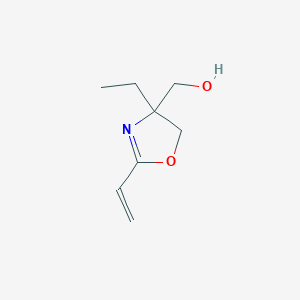


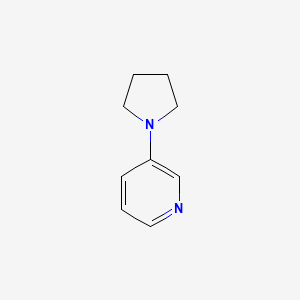
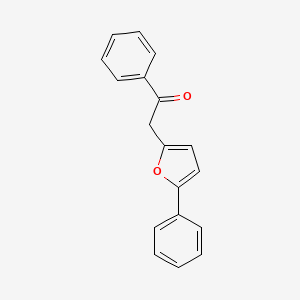

![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
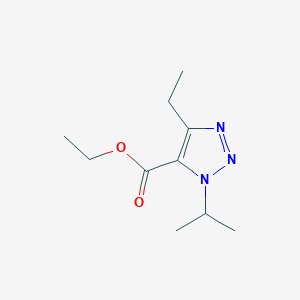
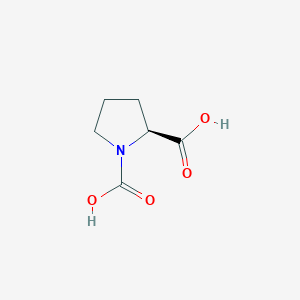
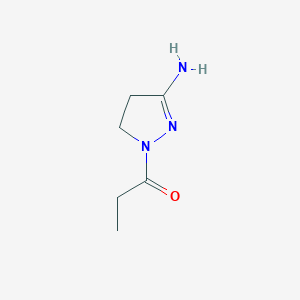

![2-(Chloromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12878466.png)
![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B12878470.png)
